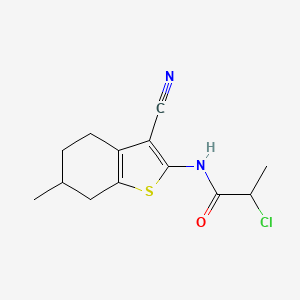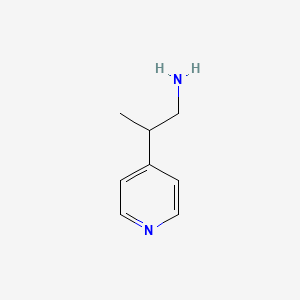
2-(Pyridin-4-yl)propan-1-amin
Übersicht
Beschreibung
“2-(Pyridin-4-yl)propan-1-amine” is a chemical compound with the molecular formula C8H12N2 . Its molecular weight is 136.2 .
Molecular Structure Analysis
The molecular structure of “2-(Pyridin-4-yl)propan-1-amine” consists of a pyridine ring attached to a propylamine group . More detailed structural analysis would require specific studies or computational modeling .Physical And Chemical Properties Analysis
The predicted boiling point of “2-(Pyridin-4-yl)propan-1-amine” is 237.2±15.0 °C, and its predicted density is 0.998±0.06 g/cm3 . The predicted pKa is 9.10±0.10 .Wissenschaftliche Forschungsanwendungen
Anti-Fibrose-Aktivität
Derivate von „2-(Pyridin-4-yl)propan-1-amin“ wurden synthetisiert und auf ihre Anti-Fibrose-Aktivitäten untersucht. Diese Verbindungen haben sich als vielversprechend erwiesen, um die Expression von Kollagen und den Gehalt an Hydroxyprolin im Zellkulturmedium zu hemmen, was auf ein Potenzial als neue Anti-Fibrose-Medikamente hindeutet .
Synthese von heterocyclischen Verbindungen
Die Verbindung dient als Vorstufe bei der Synthese neuartiger heterocyclischer Verbindungen mit potenziellen biologischen Aktivitäten. Sie wird insbesondere bei der Herstellung von Pyrimidinderivaten verwendet, die für eine große Bandbreite an pharmakologischen Aktivitäten bekannt sind .
Medizinische Chemie
In der medizinischen Chemie wird „this compound“ beim Design von privilegierten Strukturen eingesetzt. Insbesondere der Pyrimidinanteil wird aufgrund seiner vielfältigen biologischen und pharmazeutischen Aktivitäten als privilegierte Struktur betrachtet .
Pharmakologische Forschung
Diese Verbindung wird in der pharmakologischen Forschung verwendet, um Bibliotheken von Verbindungen für das Screening gegen verschiedene biologische Ziele zu erstellen. Ihre Derivate können antimikrobielle, antivirale, Antitumor- und Anti-Fibrose-Eigenschaften aufweisen .
Chemische Biologie
„this compound“ spielt in der chemischen Biologie eine Rolle als Baustein für die Entwicklung von Molekülen, die biologische Systeme modulieren können. Es wird verwendet, um die Interaktion zwischen kleinen Molekülen und biologischen Zielstrukturen zu untersuchen .
Laborchemikalien
Als Laborchemikalie wird es für Forschung, Analyse und wissenschaftliche Ausbildung verwendet. Es ist für die professionelle Verwendung bei der Synthese und Charakterisierung chemischer Verbindungen bestimmt .
Wirkmechanismus
Target of Action
It’s worth noting that pyrrolidine derivatives, which share a similar structure, have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that n-(pyridin-2-yl)amides, a related class of compounds, are formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that 2-(Pyridin-4-yl)propan-1-amine might interact with its targets in a similar manner, leading to changes at the molecular level.
Biochemical Pathways
It’s known that pyrrolidine derivatives, which share a similar structure, can influence various biological activities . This suggests that 2-(Pyridin-4-yl)propan-1-amine might also affect multiple biochemical pathways, leading to downstream effects.
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates . This suggests that 2-(Pyridin-4-yl)propan-1-amine might have similar properties, impacting its bioavailability.
Result of Action
It’s known that n-(pyridin-2-yl)amides, a related class of compounds, show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that 2-(Pyridin-4-yl)propan-1-amine might have similar effects.
Action Environment
It’s known that n-(pyridin-2-yl)amides, a related class of compounds, were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions . This suggests that the action of 2-(Pyridin-4-yl)propan-1-amine might also be influenced by environmental factors.
Eigenschaften
IUPAC Name |
2-pyridin-4-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7(6-9)8-2-4-10-5-3-8/h2-5,7H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSHXDJWAVNKNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



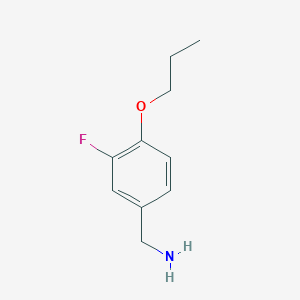


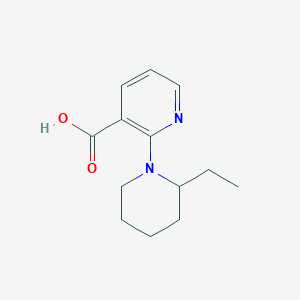
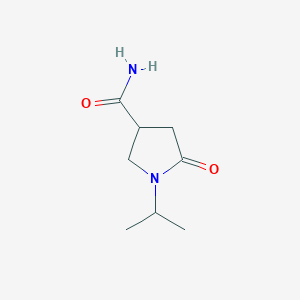
amine](/img/structure/B1386141.png)
amine](/img/structure/B1386142.png)
![4-[Methyl(propyl)amino]benzaldehyde](/img/structure/B1386143.png)
![6-[(2-Morpholin-4-ylethyl)thio]pyridin-3-amine](/img/structure/B1386144.png)
![Propyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine](/img/structure/B1386146.png)
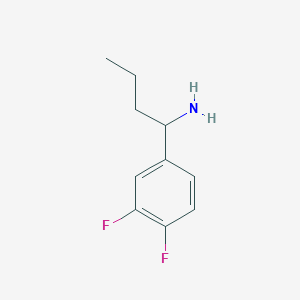
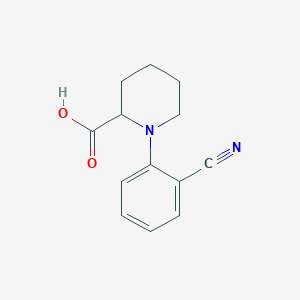
![1-[Chloro(phenyl)acetyl]indoline](/img/structure/B1386156.png)
